Product packaging for 6-Diazo-5-oxonorleucine(Cat. No.:)

6-Diazo-5-oxonorleucine

Cat. No.: B1262728
M. Wt: 172.16 g/mol
InChI Key: LHGVYNDAWRBWGL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Initial Discovery of DON

Isolation from Microbial Fermentation Broth (e.g., Streptomyces Species)

The discovery of 6-Diazo-5-oxo-L-norleucine dates back to the 1950s when it was first isolated from the fermentation broth of an unidentified Streptomyces species found in a soil sample from Peru. wikipedia.orgtargetmol.com This discovery was part of a broader effort to screen microbial products for potential therapeutic agents. tandfonline.comscispace.com The isolation process involved separating the compound from the complex mixture of the fermentation media, followed by purification to obtain the crystalline substance. google.comacs.org

Characterization as a Natural Product and Non-Proteinogenic Amino Acid

Subsequent characterization in 1956 by Henry W. Dion and his colleagues revealed DON to be a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used to build proteins. wikipedia.orgyeastgenome.org Its chemical structure was identified as L-norleucine substituted at the 5-position with an oxo group and at the 6-position with a diazo group. yeastgenome.orgechemi.com This unique diazo functional group is crucial to its biological activity. researchgate.net DON is described as a water-soluble, light-yellow crystalline powder. wikipedia.orgwiley.com

Conceptual Framework: DON as a Broad-Spectrum Glutamine Antagonist

The primary mechanism of action of DON lies in its ability to act as a broad-spectrum antagonist of glutamine. wikipedia.orgmedcraveonline.com Due to its structural similarity to L-glutamine, DON can bind to the active sites of numerous enzymes that utilize glutamine as a substrate. frontiersin.orgalbany.edu This binding is often competitive and can lead to irreversible inhibition of the enzyme through the formation of a covalent adduct by the reactive diazo group. researchgate.net

This inhibitory action is not limited to a single enzyme but extends to a wide range of glutamine-utilizing enzymes, including:

Glutaminases: Enzymes that convert glutamine to glutamate (B1630785). frontiersin.orgnih.gov

Amidotransferases: A large family of enzymes that transfer the amide nitrogen of glutamine to various acceptor molecules in biosynthetic pathways. nih.govbiorxiv.org

The inhibition of these enzymes disrupts critical metabolic pathways, such as the synthesis of purines, pyrimidines, and other amino acids. nih.gov

Fundamental Research Significance in Metabolic Intervention

The ability of DON to broadly inhibit glutamine metabolism has made it a significant tool for fundamental research into metabolic intervention. nih.gov Glutamine is a key nutrient for rapidly proliferating cells, including cancer cells, where it serves as a major source of carbon and nitrogen for the synthesis of macromolecules and for energy production. frontiersin.orgnih.gov

By using DON, researchers can probe the consequences of disrupting glutamine-dependent pathways. This has been instrumental in:

Elucidating the metabolic vulnerabilities of cancer cells. frontiersin.org

Understanding the role of glutamine in cellular signaling and growth. medchemexpress.com

Investigating the interplay between glutamine metabolism and other metabolic pathways. albany.edu

The profound effects of DON on cellular metabolism have established it as a cornerstone molecule in the study of metabolic reprogramming, particularly in oncology. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N3O3+ B1262728 6-Diazo-5-oxonorleucine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N3O3+

Molecular Weight

172.16 g/mol

IUPAC Name

2-azaniumyl-6-iminoazaniumylidene-5-oxohexanoate

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5,8H,1-2,7H2/p+1

InChI Key

LHGVYNDAWRBWGL-UHFFFAOYSA-O

Canonical SMILES

C(CC(=O)C=[N+]=N)C(C(=O)[O-])[NH3+]

Synonyms

6-diazo-5-oxonorleucine

Origin of Product

United States

Mechanistic Elucidation of 6 Diazo 5 Oxonorleucine Activity

The primary mode of action for 6-Diazo-5-oxonorleucine is its function as an irreversible inhibitor of a range of enzymes, particularly those that utilize glutamine. researchgate.netnih.govnih.govglpbio.comfrontiersin.org This inhibition is a highly specific and complex process, involving initial binding followed by a chemical reaction that permanently deactivates the enzyme.

Competitive Binding to Glutamine Active Sites

As a structural analog of glutamine, this compound can effectively compete with glutamine for binding to the active sites of various enzymes. researchgate.netnih.govmedchemexpress.com This competitive binding is the initial, reversible step in the inhibition process. nih.govaacrjournals.org The similarity in molecular structure allows DON to fit into the enzymatic pocket designed for glutamine, thereby preventing the natural substrate from binding and undergoing its intended reaction. nih.govaacrjournals.org Studies have demonstrated this competitive interaction in various biological systems, including with glutamine transporters. nih.gov

Covalent Adduct Formation and Alkylation Chemistry

Following the initial binding, the true inhibitory power of this compound is unleashed through the formation of a stable, covalent bond with the enzyme. researchgate.netnih.govnih.gov This process, known as alkylation, effectively and irreversibly shuts down the enzyme's catalytic function. albany.edu The diazo group of DON is crucial for this activity. Once positioned within the active site, it can be protonated, leading to the release of nitrogen gas (N₂) and the formation of a highly reactive electrophilic species. nih.gov This reactive intermediate then attacks a nucleophilic residue within the enzyme's active site, forming a permanent covalent adduct. frontiersin.orgnih.gov

Two-Step, Mechanism-Based Inactivation Process

The inhibition by this compound is characterized as a two-step, mechanism-based inactivation. researchgate.netnih.gov The first step is the reversible, competitive binding to the enzyme's active site. nih.govaacrjournals.org The second, irreversible step involves the enzyme's own catalytic mechanism activating the inhibitor, which then covalently modifies and inactivates the enzyme. nih.govaacrjournals.org This mechanism-based inactivation ensures a high degree of specificity for enzymes that recognize and process glutamine or similar substrates. nih.govaacrjournals.org

Structural Biology of Enzyme-Inhibitor Interactions

To fully comprehend the inhibitory mechanism of this compound, it is essential to examine the three-dimensional structures of the enzyme-inhibitor complexes. X-ray crystallography has been an indispensable tool in this endeavor, providing detailed atomic-level insights. nih.govresearchgate.netwikipedia.org

X-ray Crystallography Studies of DON-Bound Enzymatic Complexes

Crystallographic studies have successfully captured snapshots of this compound covalently bound to the active sites of various enzymes. researchgate.netnih.gov For instance, the crystal structure of human gamma-glutamyl transpeptidase 1 (hGGT1) in complex with DON revealed the inhibitor lodged within the active site, albeit without its diazo-nitrogen atoms. nih.govnih.gov These studies provide a static yet detailed picture of the final, inactivated state of the enzyme, elucidating the precise nature of the covalent linkage and the conformational changes that occur upon inhibition. researchgate.netnih.gov

Identification of Specific Residue Modifications and Active Site Interactions (e.g., Thr381 in Human Gamma-Glutamyl Transpeptidase 1)

The structural analyses have been pivotal in identifying the specific amino acid residues that are modified by this compound. In the case of human gamma-glutamyl transpeptidase 1, a novel and unexpected mechanism of inactivation was discovered. researchgate.netnih.govnih.gov The crystal structure of the DON-inactivated hGGT1 revealed the formation of two covalent bonds between the inhibitor and the enzyme, creating a six-membered ring structure. researchgate.netnih.govnih.gov This ring involves the OG atom and the α-amine of the catalytic nucleophile, Threonine 381. researchgate.netnih.govnih.gov This finding highlights a unique inactivation chemistry for DON with hGGT1, differing from its interaction with other glutamine-metabolizing enzymes. researchgate.netnih.gov The interaction with Thr381 is a critical aspect of the irreversible inhibition of this particular enzyme. researchgate.netmdpi.com

Table 1: Key Mechanistic Features of this compound

Feature Description References
Inhibition Type Irreversible, Mechanism-Based researchgate.netnih.govnih.govaacrjournals.org
Initial Interaction Competitive binding to glutamine active sites researchgate.netnih.govmedchemexpress.comnih.gov
Chemical Reaction Covalent adduct formation via alkylation researchgate.netnih.govnih.govalbany.edu
Key Functional Group Diazo group nih.gov

| Structural Insight | X-ray crystallography of enzyme-inhibitor complexes | researchgate.netnih.govnih.gov |

Table 2: Interaction of this compound with Human Gamma-Glutamyl Transpeptidase 1 (hGGT1)

Parameter Finding References
Inhibitor State in Complex Covalently bound, diazo-nitrogens absent nih.govnih.gov
Key Residue Threonine 381 (Thr381) researchgate.netnih.govnih.gov
Covalent Linkage Formation of a six-membered ring involving the OG atom and α-amine of Thr381 researchgate.netnih.govnih.gov

| Inactivation Mechanism | Novel, differs from other glutamine-metabolizing enzymes | researchgate.netnih.gov |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Glutamine
Nitrogen

Analysis of Conformational Changes Upon DON Binding and Inactivation (e.g., Oxyanion Hole and Active Site Entrance)

In the case of human γ-glutamyl transpeptidase (hGGT1), the binding of DON leads to detectable shifts in the loop that constitutes the oxyanion hole. nih.govresearchgate.net This structural feature is vital for stabilizing the transition state during catalysis. Alterations in its conformation upon DON binding are indicative of the inhibitor's interaction with the catalytic machinery. Additionally, elements of the main chain that form the entrance to the active site also undergo conformational changes. nih.govresearchgate.net These shifts can effectively restrict access to the active site, contributing to the enzyme's inactivation.

A notable outcome of DON binding to hGGT1 is the formation of a stable, six-membered ring structure involving the inhibitor and the enzyme. nih.govnih.gov This ring is formed by two covalent bonds: one between the C5 atom of DON and the OG atom of the catalytic nucleophile Threonine-381, and another between the C6 atom of DON and the α-amine of the same residue. nih.govwiley.com The formation of this stable covalent complex irreversibly inhibits the enzyme. nih.gov The inactivation of hGGT1 by DON has been shown to stabilize the enzyme's structure, increasing its melting temperature by 13°C to 16°C. nih.govwiley.com

Similarly, in transglutaminase 2 (TG2), DON, as part of a peptide mimic, induces a dramatic, large-scale conformational change. plos.orgresearchgate.net This interaction stabilizes the enzyme in an extended, "open" conformation, which is significantly different from its inactive, compact form. researchgate.net This conformational shift exposes the active site, which is otherwise obscured, revealing a tunnel-like structure where catalysis occurs. plos.orgresearchgate.net

The binding of a DON-containing peptide inhibitor to TG2 results in the formation of a stable thioether adduct with the active site cysteine residue. plos.orgresearchgate.net This covalent modification traps the enzyme in its active conformation, providing a structural basis for understanding its catalytic mechanism.

Comparative Analysis of Inactivation Mechanisms Across Diverse Target Enzymes

The inhibitory action of this compound (DON) is not uniform across all its target enzymes; instead, it exhibits distinct mechanisms of inactivation. This diversity arises from differences in the active site architecture and catalytic strategies of the various glutamine-utilizing enzymes that DON targets. nih.govaacrjournals.org

A primary mode of action for DON is its function as a mechanism-based inactivator. aacrjournals.org This typically involves a two-step process: initial competitive binding to the glutamine active site, followed by the formation of a covalent adduct that irreversibly inhibits the enzyme. aacrjournals.org The diazoketone group of DON is key to this process, acting as a reactive electrophile upon protonation within the enzyme's active site, leading to the release of nitrogen gas. aacrjournals.org

However, the specifics of this covalent modification can vary significantly. In human γ-glutamyl transpeptidase (hGGT1), DON's inactivation leads to a novel mechanism not observed in other glutamine-metabolizing enzymes. nih.govresearchgate.net After the initial binding, a cleaved product of DON forms two covalent bonds with the enzyme, creating a stable six-membered ring with the catalytic Thr381 residue. nih.govwiley.com This dual covalent linkage represents a unique inactivation pathway for DON. nih.gov

In contrast, the inactivation of other enzymes follows different chemical routes. For instance, with Escherichia coli glutaminase (B10826351) A, DON undergoes two competing reactions. The enzyme can hydrolyze DON to produce glutamic acid and diazomethane, or an active site group can be alkylated by the intact carbon chain of DON, leading to irreversible inhibition. researchgate.net The ratio of hydrolysis to alkylation is approximately 70, indicating that catalysis is the more frequent event. researchgate.net

For renal glutaminase, inactivation by DON is dependent on the enzyme being in its catalytically active, tetrameric form. annualreviews.org This suggests that DON preferentially interacts with the enzyme conformation that is primed for substrate binding and turnover. annualreviews.org Conversely, another glutamine analog, L-2-amino-4-oxo-5-chloropentanoic acid, preferentially reacts with the inactive, dimeric form of the enzyme. annualreviews.org

In the case of transglutaminase 2, a DON-containing peptide acts as a high-affinity irreversible inhibitor by forming a stable thioether adduct with the active-site cysteine residue. plos.org This mechanism is characteristic of enzymes that utilize a cysteine nucleophile for catalysis.

The following table provides a comparative overview of DON's inactivation mechanisms on different enzymes.

EnzymeOrganism/TissueInactivation MechanismKey Active Site Residue(s)Conformation for Inactivation
γ-Glutamyl Transpeptidase 1 (hGGT1) HumanFormation of a six-membered ring via two covalent bonds with a cleaved DON product. nih.govnih.govwiley.comThreonine-381 nih.govnih.gov-
Glutaminase A Escherichia coliAlkylation of an active site group by the intact DON carbon chain, competing with hydrolysis. researchgate.netNot specified-
Glutaminase Rat KidneyPreferential interaction with the catalytically active, tetrameric form. annualreviews.orgNot specifiedTetrameric annualreviews.org
Transglutaminase 2 (TG2) HumanFormation of a stable thioether adduct. plos.orgresearchgate.netCysteine plos.orgresearchgate.net"Open" active conformation researchgate.net
Glutamine Phosphoribosylpyrophosphate Amidotransferase (GPATase) E. coliCovalent modification in the glutaminase domain. scispace.comCysteine scispace.com-

Comprehensive Analysis of Enzymatic Targets and Inhibition Kinetics

Inhibition of Glutaminase (B10826351) Isoforms

DON is a recognized inhibitor of glutaminase, an enzyme critical for the conversion of glutamine to glutamate (B1630785). researchgate.net Research indicates that DON acts as an irreversible inhibitor of glutaminase activity. core.ac.ukresearchgate.net The inhibitory constant (Ki) for its interaction with glutaminase has been reported as 6 µM. researchgate.netresearchgate.net

The kidney-type glutaminase (KGA), particularly its catalytic domain (cKGA), is a primary target of DON. nih.gov This isoform is frequently overexpressed in cancer cells to support their metabolic demands. researchgate.netnih.gov While the general Ki for glutaminase is in the micromolar range, a higher concentration, reflected by an IC50 value of approximately 1 mM, has been reported for the inhibition of cKGA in cell-free assays. raggeduniversity.co.ukresearchgate.net

Structural studies have elucidated the precise mechanism of inhibition. nih.gov The crystal structure of the cKGA catalytic domain in a complex with DON reveals that DON covalently binds to a specific serine residue, Ser286, located within the enzyme's active site. researchgate.netnih.gov The interaction involves a nucleophilic attack by the Ser286 sidechain on the DON molecule, which results in the release of the diazo group (N₂) and the formation of a stable, irreversible enzyme-inhibitor complex. nih.gov This covalent modification inactivates the enzyme. nih.gov Several other amino acid residues within the active site pocket are crucial for stabilizing the interaction with DON through hydrogen bonding and hydrophobic interactions. nih.gov

Key Interacting Residues in the cKGA:DON Complex

ResidueRole in InteractionSource
Ser286Forms a covalent bond with DON after nucleophilic attack. nih.gov
Tyr249Stabilizes the complex through interaction. nih.gov
Asn335Interacts with the bound inhibitor. nih.gov
Glu381Contributes to the binding of the inhibitor. nih.gov
Asn388Participates in stabilizing the complex. nih.gov
Tyr414Forms part of the binding pocket and interacts with DON. nih.gov
Tyr466Stabilizes the interaction and plays a key role in catalysis. nih.gov
Val484Contributes to the hydrophobic interactions within the active site. nih.gov

DON functions as a classic active site inhibitor. acs.orgresearchgate.netcore.ac.uk Its mechanism involves directly entering the catalytic pocket designed to bind glutamine and forming a covalent adduct with a key catalytic residue, Ser286. acs.orgnih.gov This mode of action is distinct from that of allosteric inhibitors, which bind to a different site on the enzyme to induce a conformational change that inactivates it. core.ac.uk For example, inhibitors like BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) and Compound 968 are known allosteric inhibitors of glutaminase, providing a clear contrast to the active-site-directed mechanism of DON. acs.orgresearchgate.netcore.ac.uk

Mitochondrial Glutaminase (e.g., Kidney-type Glutaminase, cKGA)

Inhibition of Glutamine Amidotransferases

Beyond glutaminase, DON is a broad-spectrum inhibitor of glutamine amidotransferases, a family of enzymes that catalyze the transfer of the amide nitrogen from glutamine to an acceptor substrate. acs.org DON acts as a selective, mechanism-based inactivator of these enzymes through irreversible covalent modification. acs.orgraggeduniversity.co.uk

The de novo synthesis of purines is heavily reliant on glutamine amidotransferases, making this pathway susceptible to inhibition by DON. acs.orgresearchgate.net DON's inhibitory action on these enzymes can block the entire purine (B94841) biosynthesis pathway. researchgate.netraggeduniversity.co.uk

Formylglycinamide ribonucleotide (FGAR) amidotransferase is a key enzyme in the purine synthesis pathway that is inhibited by DON. acs.orgresearchgate.net This enzyme catalyzes the conversion of FGAR to formylglycinamidine ribonucleotide (FGAM) using glutamine as the nitrogen donor. acs.org The inhibition of FGAR amidotransferase by DON is effective enough to cause a substantial accumulation of its substrate; in one study, treatment with a DON prodrug led to a 150-fold increase in FGAR levels in tumors. acs.org This demonstrates that FGAR amidotransferase is a significant target of DON's metabolic disruption. acs.org

Guanosine monophosphate synthetase (GMPS) catalyzes the final step in the synthesis of GMP from xanthosine (B1684192) 5'-monophosphate (XMP), utilizing glutamine as the primary nitrogen source. Research on GMPS from Plasmodium falciparum has shown that DON effectively inactivates the enzyme. The inactivation process follows second-order kinetics. Furthermore, the binding of substrates to the enzyme's acceptor domain appears to induce conformational changes that increase the rate of inactivation by DON.

Enzymes in De Novo Purine Biosynthesis

PRPP Amidotransferase

Glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase is a key regulatory enzyme in the de novo synthesis of purine nucleotides. usda.govntu.edu.tw It catalyzes the first committed step in this pathway. usda.gov The enzyme is composed of two domains: an N-terminal domain that hydrolyzes glutamine to glutamate and ammonia (B1221849), and a C-terminal domain that facilitates the reaction of ammonia with PRPP. usda.gov

The glutamine analog, 6-diazo-5-oxonorleucine (DON), acts as an inhibitor of PRPP amidotransferase. nih.gov Structural studies of Escherichia coli PRPP amidotransferase have utilized DON as a glutamine affinity analog. nih.govresearchgate.net Analysis of the enzyme's glutamine site with bound DON has been instrumental in identifying key amino acid residues essential for glutamine binding and catalysis. nih.govresearchgate.net The binding of PRPP to the C-terminal domain induces a conformational change that significantly lowers the Michaelis constant (Km) for glutamine, thereby activating the enzyme. nih.govresearchgate.net DON has been shown to covalently modify a cysteine residue (Cys1) at the active site. researchgate.net

Enzyme Organism Inhibitor Key Findings
PRPP AmidotransferaseEscherichia coliThis compound (DON)DON acts as a glutamine affinity analog, binding to the glutamine site. nih.govresearchgate.net
X-ray crystallography with bound DON helped identify key active site residues. nih.govresearchgate.net
Inactivation involves covalent modification of the active site Cys1. usda.govresearchgate.net

Enzymes in De Novo Pyrimidine (B1678525) Biosynthesis

The de novo synthesis of pyrimidines is another critical metabolic pathway targeted by this compound. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. scbt.com

Cytidine (B196190) Triphosphate Synthase (CTPS/CTPS1)

Cytidine triphosphate (CTP) synthase is the enzyme responsible for the final step in the de novo synthesis of pyrimidine nucleotides, catalyzing the conversion of uridine (B1682114) triphosphate (UTP) to CTP. mdpi.comnih.gov This reaction requires glutamine as a nitrogen donor. nih.gov DON has been identified as an inhibitor of CTPS. nih.govcaymanchem.com The human genome contains two genes for this enzyme, CTPS1 and CTPS2. nih.gov

The mechanism of CTPS involves a glutamine amidotransferase (GAT) domain that hydrolyzes glutamine, releasing ammonia which is then channeled to a synthetase domain for the amination of UTP. mdpi.comnih.gov DON, as a glutamine analog, irreversibly inhibits CTPS by binding to the glutamine amidotransferase domain. biorxiv.org Recent cryo-electron microscopy studies of Drosophila CTPS have provided structural insights into the enzyme's interaction with DON, showing a covalent adduct formed with the inhibitor. mdpi.comnih.gov

Enzyme Alternate Name Pathway Inhibitor Key Findings
Carbamoyl Phosphate (B84403) SynthaseCADDe Novo Pyrimidine BiosynthesisThis compound (DON)DON inhibits this glutamine-utilizing enzyme, disrupting pyrimidine synthesis. wikipedia.orgnih.gov
Cytidine Triphosphate SynthaseCTPS / CTPS1De Novo Pyrimidine BiosynthesisThis compound (DON)DON is an irreversible inhibitor that binds to the glutamine amidotransferase domain. caymanchem.combiorxiv.org
Structural studies show a covalent adduct between DON and the enzyme. mdpi.comnih.gov

Inhibition of Other Glutamine-Utilizing Enzymes

Beyond purine and pyrimidine synthesis, this compound's inhibitory activity extends to other key enzymes that utilize glutamine.

Glutamine Synthetase

Glutamine synthetase is a crucial enzyme that catalyzes the synthesis of glutamine from glutamate and ammonia. While many enzymes are inhibited by DON through its action as a glutamine antagonist, DON also demonstrates inhibitory effects on glutamine synthetase itself, highlighting its broad impact on glutamine metabolism. frontiersin.org

NAD Synthase

NAD synthase is another glutamine-dependent enzyme that is a target of this compound. wikipedia.orgnih.gov This enzyme is involved in the synthesis of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which plays a vital role in cellular redox reactions. nih.gov The inhibition of NAD synthase by DON further contributes to the compound's widespread disruption of cellular metabolism. wikipedia.orgnih.gov

Asparagine Synthetase (ASNS)

Enzymatic Kinetics of Inhibition and Inactivation Parameters

The interaction of this compound with its target enzymes has been characterized by specific kinetic parameters, defining the efficiency and nature of the inhibition.

For human gamma-glutamyl transpeptidase 1 (hGGT1), DON is characterized as a weak but irreversible inhibitor. nih.gov Kinetic analyses have determined the inhibition constant (Kᵢ) and the rate of inactivation. The Kᵢ for DON with hGGT1 is reported to be 2.7 ± 0.7 mM. nih.govnih.govresearchgate.netwiley.com The second-order rate constant of inactivation (k_inact/Kᵢ) is 0.052 mM⁻¹ min⁻¹. nih.govnih.govresearchgate.netwiley.com Preincubation of hGGT1 with DON leads to a time- and dose-dependent inhibition. osti.gov The maximum rate of inactivation (k_inact) has been determined to be 0.13 min⁻¹. osti.gov

The following table provides a summary of the kinetic parameters for the inhibition of hGGT1 by DON.

Enzyme TargetInhibitorKᵢ (mM)Second-Order Rate Constant of Inactivation (mM⁻¹ min⁻¹)Maximum Rate of Inactivation (k_inact) (min⁻¹)Nature of Inhibition
Human Gamma-Glutamyl Transpeptidase 1 (hGGT1)This compound (DON)2.7 ± 0.7 nih.govnih.govresearchgate.netwiley.com0.052 nih.govnih.govresearchgate.netwiley.com0.13 osti.govIrreversible nih.govnih.govresearchgate.netwiley.com

Consequences of 6 Diazo 5 Oxonorleucine on Cellular Metabolism and Pathways

Disruption of Nucleotide Biosynthesis Pathways

DON profoundly impacts the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, essential components for DNA and RNA synthesis. nih.govnih.gov This interference is a direct consequence of its ability to block glutamine-dependent enzymatic steps in these pathways. aacrjournals.orgaacrjournals.org

The de novo purine biosynthesis pathway relies on glutamine as a nitrogen donor in several key reactions. DON effectively inhibits multiple enzymes in this pathway, including:

Phosphoribosyl pyrophosphate (PRPP) amidotransferase : This enzyme catalyzes the first committed step in purine synthesis. wikipedia.orgnih.gov

Formylglycinamide ribonucleotide (FGAR) amidotransferase : DON's inhibition of this enzyme leads to the accumulation of its substrate, FGAR. wikipedia.orgacs.org

Guanosine monophosphate (GMP) synthetase : This enzyme is responsible for the conversion of xanthosine (B1684192) monophosphate (XMP) to GMP. wikipedia.orgnih.gov

Inhibition of these enzymes by DON disrupts the production of purine nucleotides, which are vital for cell proliferation and function. scbt.comaacrjournals.org Studies in various cell lines have demonstrated that treatment with DON leads to a significant decrease in the synthesis of purine nucleotides. aacrjournals.orgaacrjournals.org

Similar to purine synthesis, the de novo pyrimidine biosynthesis pathway also has critical glutamine-dependent steps that are targeted by DON. The key enzymes inhibited by DON in this pathway include:

Carbamoyl phosphate (B84403) synthetase II (CPSII) : This enzyme catalyzes the initial, rate-limiting step of pyrimidine synthesis in the cytoplasm. wikipedia.orgnih.gov

CTP synthetase (CTPS) : This enzyme is responsible for the amination of uridine (B1682114) triphosphate (UTP) to form cytidine (B196190) triphosphate (CTP). wikipedia.orgnih.govaacrjournals.org

Research has shown that the concentrations of DON required to inhibit the amination step in cytidine nucleotide formation are approximately ten times higher than those needed to completely block de novo purine nucleotide biosynthesis. aacrjournals.org The inhibition of CTP synthase by DON is irreversible, and the presence of glutamine can delay or partially prevent this inhibition. aacrjournals.org

Impairment of Purine Synthesis

Alterations in Amino Acid Biosynthesis and Interconversions

As a glutamine antagonist, DON directly interferes with amino acid metabolism. nih.govchemimpex.com One of the primary enzymes affected is asparagine synthetase , which utilizes the amide group of glutamine to convert aspartate into asparagine. wikipedia.orgnih.gov By inhibiting this enzyme, DON can lead to a depletion of cellular asparagine pools. Furthermore, since glutamine itself is a crucial building block for proteins, its antagonism by DON can have broader implications for protein synthesis. nih.gov

Impact on Coenzyme and Hexosamine Production

DON's inhibitory effects extend to the synthesis of essential coenzymes and hexosamines.

Coenzyme Synthesis : The production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions, involves a glutamine-dependent step catalyzed by NAD+ synthetase . wikipedia.orgnih.gov DON can inhibit this enzyme, thereby impacting cellular energy metabolism and redox balance. nih.gov

Hexosamine Production : The hexosamine biosynthesis pathway (HBP) produces UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for glycosylation. nih.gov The rate-limiting enzyme of this pathway, glutamine:fructose-6-phosphate amidotransferase (GFAT) , uses glutamine as a nitrogen donor. nih.govmcmaster.ca DON acts as an antagonist of GFAT, inhibiting the HBP. nih.govmcmaster.ca This inhibition can lead to decreased levels of UDP-GlcNAc, affecting protein glycosylation and the production of other important molecules like hyaluronan. nih.govescholarship.org Studies have shown that DON treatment can reduce cell-associated hyaluronan in a dose-dependent manner. albany.edu

Modulation of Central Carbon Metabolism and TCA Cycle Anaplerosis

Glutamine is a significant source of carbon for the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.govnih.gov The process of glutaminolysis, initiated by the enzyme glutaminase (B10826351) , converts glutamine to glutamate (B1630785). nih.gov Glutamate can then be further metabolized to α-ketoglutarate, an intermediate of the TCA cycle. nih.govaacrjournals.org This replenishment of TCA cycle intermediates is known as anaplerosis. nih.gove-century.us

DON inhibits glutaminase, thereby disrupting glutaminolysis and reducing the anaplerotic flux of glutamine-derived carbons into the TCA cycle. nih.govaacrjournals.org This can have significant consequences for cellular energy production and the synthesis of biosynthetic precursors derived from the TCA cycle, such as those needed for lipids and non-essential amino acids. nih.govnih.gov Some studies suggest that DON treatment can lead to mitochondrial damage, potentially as a primary antitumoral effect. nih.gov

Influence on Cellular Redox Homeostasis (e.g., Glutathione (B108866) (GSH) Levels)

Cellular redox balance is critically maintained by antioxidants, with glutathione (GSH) being one of the most important. frontiersin.org Glutamine is a precursor for the synthesis of glutamate, which in turn is a component of the tripeptide glutathione (GSH). nih.govfrontiersin.org By interfering with glutamine metabolism, DON can indirectly impact the synthesis of GSH. aacrjournals.org A reduction in GSH levels can lead to an increase in reactive oxygen species (ROS) and oxidative stress, making cells more vulnerable to damage. biomedicinej.com Inhibiting glutamine metabolism has been shown to decrease GSH levels and increase mitochondrial ROS. biomedicinej.com

Effects on Signal Transduction Pathways (e.g., mTOR Activity)

6-Diazo-5-oxo-L-norleucine (DON) influences crucial cellular signaling cascades, notably the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism. nih.gov The mTOR pathway is frequently associated with alterations in glutamine metabolism, making it a target for glutamine antagonists like DON. nih.gov Research has demonstrated that DON can directly inhibit components of this pathway. For instance, in concanavalin (B7782731) A-induced splenocytes, treatment with 2.5 µM of DON for 24 hours resulted in the inhibition of phosphorylated mTOR and the downstream effector P70S6K. medchemexpress.cn This inhibition of mTOR activity is a key mechanism by which glutamine antagonists can disrupt cancer cell metabolism and growth. frontiersin.org The disruption extends to immune cell function, as DON treatment also leads to lower expression of the activation markers CD25 and CD69 in both CD4+ and CD8+ T cells. medchemexpress.cn

Table 1: Effect of 6-Diazo-5-oxo-L-norleucine on Splenocyte Signaling and Activation Markers

ParameterEffect of DON Treatment (2.5 µM, 24h)Cell TypeSource
Phosphorylated mTOR LevelInhibitedSplenocytes medchemexpress.cn
Phosphorylated P70S6K LevelInhibitedSplenocytes medchemexpress.cn
CD25 ExpressionLoweredCD4+ T Cells medchemexpress.cn
CD69 ExpressionLoweredCD4+ T Cells medchemexpress.cn
CD25 ExpressionLoweredCD8+ T Cells medchemexpress.cn
CD69 ExpressionLoweredCD8+ T Cells medchemexpress.cn

Induction of Programmed Cell Death (Apoptosis)

The cytotoxic effects of 6-Diazo-5-oxo-L-norleucine include the induction of programmed cell death, or apoptosis. wikipedia.org In vitro studies have consistently shown that treatment with DON leads to apoptosis, which is often mediated through the disruption of mitochondrial metabolism. wikipedia.orgalbany.edu This apoptotic response has been observed across different cell types. In MYC-expressing medulloblastoma cell lines, DON treatment led to a significant increase in apoptosis, measured at up to 450% by cleaved caspase-3 immunofluorescence. oup.com Similarly, in the neuroendocrine tumor cell line BON, DON induced nuclear condensation, a characteristic feature of apoptosis. nih.gov

Mechanisms of Mitochondrial Membrane Damage

A primary mechanism by which DON induces apoptosis is through the infliction of damage to mitochondria. albany.edunih.gov Investigations have revealed that DON treatment leads to severe morphological and functional impairments in these organelles. nih.gov A particularly striking effect observed in neuroendocrine tumor cells is the disruption of the mitochondrial internal membrane structures. nih.gov This damage to the inner mitochondrial membrane is a key event in the apoptotic pathway initiated by DON. wikipedia.org

The functional consequences of this damage are significant. Studies using the MTT assay have demonstrated that DON inhibits mitochondrial enzymatic activity. nih.gov Furthermore, mitochondrial damage has been confirmed through metabolic assays showing a reduced metabolism of [2-11C]-acetyl-carnitine, a substrate for the mitochondrial tricarboxylic acid (TCA) cycle. nih.gov In astrocytes, blocking mitochondrial glutamine catabolism with DON has been shown to induce the mitochondrial permeability transition (MPT), a process that can lead to cell death. professionaldietetics.com The integrity of the inner mitochondrial membrane potential is profoundly affected by glutamine availability, and its disruption by DON is a critical step in its cytotoxic effect. professionaldietetics.com

Table 2: Differential Effects of DON on Mitochondrial Integrity in Tumor Cell Lines

Parameter / AssayEffect on BON Cells (Neuroendocrine Tumor)Effect on LAN Cells (Neuroblastoma)Source
Ultrastructural Changes (TEM)Severe disruption of mitochondrial internal membraneNo ultrastructural changes observed nih.gov
Mitochondrial Enzymatic Activity (MTT Assay)InhibitedNo inhibition observed nih.gov
Metabolism of [2-11C]-acetyl-carnitineReducedNot Reported nih.gov
Apoptosis (Nuclear Condensation)InducedNo changes observed nih.gov

Induction of DNA Damage (e.g., Single-Strand DNA Breaks)

In addition to mitochondrial damage, DON treatment has been found to cause DNA damage. Specifically, in vitro studies have shown that exposure to DON results in the occurrence of single-strand DNA breaks. wikipedia.org The mechanism for this damage may be linked to DON's primary function as a glutamine antagonist. Glutamine deficiency, which is mimicked by DON, can inhibit the activity of AlkB homolog (ALKBH) enzymes, which are involved in DNA repair. researchgate.net This inhibition can lead to the accumulation of DNA alkylation damage, providing a potential pathway for the genotoxic effects observed with glutamine antagonist treatment. researchgate.net

Biosynthesis and Chemical Synthesis of 6 Diazo 5 Oxonorleucine

Natural Biosynthetic Pathways of DON

The natural production of DON occurs within certain bacteria, involving a series of enzymatic steps to construct its unique diazo-keto functionality from a common amino acid precursor.

6-Diazo-5-oxo-L-norleucine (DON) was first isolated from a strain of Streptomyces discovered in a Peruvian soil sample. wikipedia.orgnih.gov This non-proteinogenic amino acid is a secondary metabolite produced by these filamentous bacteria. nih.govnih.gov The antitumor properties of DON have been recognized since its characterization in 1956. wikipedia.org Further research has identified its production in the context of alazopeptin (B1221733) biosynthesis, a tripeptide with antitumor activity composed of two DON molecules and one alanine (B10760859) molecule, by species such as Streptacidiphilus griseoplanus and Kitasatospora azatica. nih.govresearchgate.net

The biosynthesis of DON originates from the amino acid L-lysine. wikipedia.orgnih.gov The complete biosynthetic pathway involves three key enzymatic steps to convert lysine (B10760008) into DON. wikipedia.orgnih.gov The initial step is the hydroxylation of L-lysine at the C-5 position, catalyzed by the enzyme AzpK, to produce 5-hydroxylysine. researchgate.net This intermediate is then further processed to form 5-oxolysine, setting the stage for the introduction of the diazo group. wiley.com

Table 1: Key Precursors and Intermediates in DON Biosynthesis

Precursor/IntermediateRole in Biosynthesis
L-LysineThe initial amino acid precursor for the DON scaffold.
5-HydroxylysineThe product of the initial hydroxylation of L-lysine. researchgate.net
5-OxolysineThe substrate for the final diazotization step. wiley.com
Nitrous AcidThe source of the diazo group nitrogen atoms. nih.gov

A critical step in DON biosynthesis is the formation of the diazo group, a reaction catalyzed by a specific diazo-forming enzyme. The transmembrane protein AzpL has been identified as the enzyme responsible for this transformation. nih.govwiley.com AzpL catalyzes the diazotization of 5-oxolysine using nitrous acid as the substrate to form the final DON molecule. nih.govwiley.com This enzyme is distinct from other known diazo-forming enzymes, such as those involved in the biosynthesis of cremeomycin and azaserine, which often require ATP. wiley.comnih.govacs.org AzpL, in contrast, is presumed to function in an ATP-independent manner. researchgate.net Site-directed mutagenesis studies of AzpL have suggested that the hydroxyl group of the amino acid residue Tyr-93 plays an important role in the diazotization reaction. nih.gov

Table 2: Characterized Diazo-Forming Enzyme in DON Biosynthesis

EnzymeSubstrateFunctionKey Feature
AzpL5-Oxolysine and Nitrous AcidCatalyzes the formation of the diazo group to produce DON. nih.govwiley.comA transmembrane protein that is thought to be ATP-independent. researchgate.net

Enzymatic Conversion from Precursor Amino Acids (e.g., Lysine)

Synthetic Methodologies for DON and its Derivatives

The chemical synthesis of DON and its analogs is crucial for producing sufficient quantities for research and developing prodrugs with improved therapeutic properties.

A facile and convenient route for the synthesis of DON and its derivatives involves the reaction of carbamate-protected pyroglutamic acid esters with the lithium salt of trimethylsilyldiazomethane. acs.orgresearchgate.net This reaction is typically performed at very low temperatures (below -100°C) and provides good yields of the corresponding substituted 6-diazo-5-oxo-norleucine (B1614673) esters. researchgate.net This method offers a safe and efficient pathway to access the core structure of DON. researchgate.net Early synthetic methods also started from derivatives of glutamic acid. google.com

The development of DON prodrugs, designed to improve stability and tumor-targeted delivery, relies on the synthesis of protected intermediates. acs.orgnih.gov The fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly used on the α-amino group of lysine-based precursors or on the DON molecule itself. acs.orgnih.govresearchgate.net For instance, Fmoc-protected pyroglutamate (B8496135) esters are key intermediates in the synthesis of DON derivatives. acs.orgresearchgate.net The synthesis of these prodrugs often involves coupling reactions between a protected DON ester, such as DON-isopropyl ester, and a protected amino acid like Boc-L-Lys(Ac)-OH or Fmoc-L-Lys(Ac)-OH, using standard peptide coupling reagents like HBTU and DIEA. nih.gov The use of Fmoc-protected intermediates provides a strategic advantage, as the Fmoc group can be cleaved under mild conditions to yield the final compound, facilitating a safer and more convenient synthetic route. researchgate.net

Preclinical Efficacy of 6 Diazo 5 Oxonorleucine in Biological Models

In Vitro Cellular Model Systems

Inhibition of Proliferative Activity in Cancer Cell Lines

DON has consistently shown the ability to inhibit the growth of numerous cancer cell lines in culture. aacrjournals.org Its mechanism of action, which involves blocking critical glutamine-utilizing reactions necessary for the synthesis of nucleic acids and proteins, leads to a dose-dependent decrease in cell proliferation. nih.gov

Research has demonstrated DON's antiproliferative effects across a range of malignancies. For instance, in P493B lymphoma cells, a cell line dependent on the MYC oncogene, DON and its prodrugs effectively curbed cell viability. nih.gov One study highlighted a prodrug, compound 6 (isopropyl 2-(6-acetamido-2-(adamantane-1-carboxamido)hexanamido)-6-diazo-5-oxohexanoate), which, after being converted to DON within the cancer cells, resulted in a dose-dependent inhibition of proliferation over a 72-hour period. nih.gov This prodrug exhibited a half-maximal effective concentration (EC₅₀) of 5.0 ± 0.12 μM, compared to 10.0 ± 0.11 μM for DON itself in the same assay. nih.gov

Similarly, another set of prodrugs, DRP-104 and P11 , demonstrated potent antiproliferative activity in P493B lymphoma cells, with EC₅₀ values of 1 ± 0.2 μM and 0.30 ± 0.05 μM, respectively. acs.org Studies on thyroid cancer cell lines also confirmed that targeting glutamine metabolism with DON significantly inhibited their proliferation. researchgate.net The compound has shown notable anticancer activity in pancreatic cancer cell lines as well. medchemexpress.cnadooq.commedchemexpress.comhycultec.debiocompare.commedchemexpress.com Furthermore, treatment with DON led to increased apoptosis in MYC-expressing human cerebellar-derived neural stem and progenitor cells and in MYC-expressing patient-derived medulloblastoma cell lines (D425MED and D283MED). nih.gov

CompoundCell LineCancer TypeObserved EffectEC₅₀ Value (μM)SourceDONP493BLymphomaDose-dependent decrease in cell proliferation10.0 ± 0.11nih.govProdrug 6P493BLymphomaDose-dependent decrease in cell proliferation5.0 ± 0.12nih.govDRP-104P493BLymphomaDose-dependent decrease in cell proliferation1 ± 0.2acs.orgP11P493BLymphomaDose-dependent decrease in cell proliferation0.30 ± 0.05acs.orgDONMultiple Thyroid Cancer Cell LinesThyroid CancerInhibition of proliferationNot specifiedresearchgate.netDOND425MED, D283MEDMedulloblastomaIncreased apoptosisNot specifiednih.gov

Reduction of Tumor Cell Self-Renewal Potential and Metastatic Capacity

Beyond inhibiting proliferation, DON has been shown to diminish the capacity of tumor cells for self-renewal and metastasis. medchemexpress.cnadooq.commedchemexpress.comhycultec.de This is a critical aspect of its preclinical efficacy, as these cellular processes are hallmarks of cancer progression and treatment failure. Research findings indicate that DON can reduce the self-renewal and metastatic ability of tumor cells, with particular evidence in models of pancreatic cancer. medchemexpress.cnadooq.comechemi.com By interfering with the metabolic pathways that fuel these aggressive cellular behaviors, DON strikes at a fundamental vulnerability of cancer cells. frontiersin.org

In Vivo Animal Model Systems

Murine Xenograft and Syngeneic Models for Various Malignancies

The antitumor effects of DON observed in vitro have been successfully translated to in vivo animal models. Early preclinical studies confirmed DON's efficacy in various murine cancer models, including sarcomas, carcinomas, and leukemias, where it prevented tumor growth and increased survival. nih.govaacrjournals.org In a syngeneic model using CT26 colon cancer cells in BALB/c mice, a combination therapy including DON significantly decreased tumor growth. researchgate.net Similarly, in an allogeneic model with the SW480 human colon cancer cell line, the same combination treatment resulted in significantly reduced tumor growth and weight. researchgate.net Prodrugs of DON have also shown potent antitumor activity. nih.gov For example, the prodrug DRP-104 caused robust inhibition of tumor growth in mice, comparable to equimolar doses of DON. acs.org

Glioblastoma (GBM) is a particularly aggressive brain tumor where glutamine metabolism is highly active. nih.govresearchgate.net DON has shown promise in preclinical models of this disease. nih.govresearchgate.netwikipedia.org In a murine xenograft model of glioblastoma (U87 flank xenograft), DON administration resulted in a greater than 50% reduction in tumor size compared to control animals. jhu.edu The development of DON prodrugs has aimed to enhance brain penetration and improve the therapeutic index. nih.govresearchgate.net For instance, the prodrug JHU-083 was found to effectively slow the growth of malignant glioma and disrupt key signaling pathways like mTOR. biomedicinej.com Another prodrug, 5c (methyl-POM-DON-isopropyl-ester), was specifically designed for enhanced cerebrospinal fluid (CSF) delivery and achieved a 10-fold higher CSF to plasma ratio compared to DON in monkeys, suggesting a potential strategy for treating glioblastoma multiforme. nih.govresearchgate.net

Medulloblastoma, the most common malignant pediatric brain tumor, includes a highly aggressive subgroup driven by the MYC oncogene. nih.govresearchgate.net These tumors exhibit a strong dependence on glutamine, making them a prime target for DON. nih.gov Preclinical studies using orthotopic xenograft models have demonstrated significant efficacy.

Treatment with DON dramatically increased the median survival of mice with D425Med xenografts by 246% (from 26 days to 90 days) and in mice with the patient-derived xenograft MED211 by 80% (from 49 days to 88 days). researchgate.net Novel, orally bioavailable DON prodrugs have also shown success. One such prodrug increased the median survival of mice with D425-MED MYC-driven tumors by 60%, from 22 days for the vehicle group to 35 days for the treated group. nih.gov Another advanced prodrug, JHU395 , was developed to better penetrate the brain and effectively kill MYC-expressing medulloblastoma cells. frontiersin.org In mice bearing human MYC-amplified medulloblastoma xenografts, treatment with JHU395 extended the median survival from 26 to 45 days. frontiersin.orgresearchgate.net

CompoundModelMetricResult (Control vs. Treated)SourceDOND425Med XenograftMedian Survival26 days vs. 90 daysresearchgate.netDONMED211 PDXMedian Survival49 days vs. 88 daysresearchgate.netDON ProdrugD425-MED XenograftMedian Survival22 days vs. 35 daysnih.govJHU395MYC-amplified Medulloblastoma XenograftMedian Survival26 days vs. 45 daysfrontiersin.orgresearchgate.net
Pancreatic Cancer Models

Preclinical studies have highlighted the potential of DON in treating pancreatic cancer, a malignancy known for its dependence on glutamine. In murine models of pancreatic adenocarcinoma, treatment with DON has shown therapeutic effects. researchgate.net For instance, in a study using a murine pancreatic adenocarcinoma model (Panc02), the combination of intratumoral immunotherapy with intraperitoneal administration of DON led to the complete elimination of advanced subcutaneous tumors in 50% of the treated animals. researchgate.net This combination also fostered the development of long-term immune memory. researchgate.net Furthermore, in a bilateral Panc02 subcutaneous tumor model, this combination resulted in a significant reduction in the growth of both tumors and prolonged the survival of the treated animals. researchgate.net Research has also shown that DON can sensitize pancreatic ductal adenocarcinoma (PDAC) to immunotherapy within the tumor microenvironment. researchgate.net

Malignant Peripheral Nerve Sheath Tumor (MPNST) Models

Malignant Peripheral Nerve Sheath Tumors (MPNSTs), aggressive soft-tissue sarcomas, have also been a focus of preclinical evaluation for DON and its prodrugs. dracenpharma.comresearchgate.net MPNST cells exhibit a particular vulnerability to the inhibition of glutamine utilization. dracenpharma.com In culture, the growth of MPNST cells is preferentially inhibited by glutamine deprivation and by treatment with DON when compared to non-tumorous Schwann cells. dracenpharma.com

A novel lipophilic prodrug of DON, JHU395, was developed to enhance the delivery of DON to nervous system-associated tissues, including MPNSTs. dracenpharma.com In a murine flank tumor model using MPNST cells, oral administration of JHU395 as a monotherapy resulted in tumors that were over 40% smaller than those in vehicle-treated control mice. dracenpharma.com Metabolomic analyses of human MPNST cells treated with DON revealed significant alterations in downstream glutamine-dependent metabolites, including those involved in purine (B94841) and amino acid synthesis, indicating that DON's mechanism of action is broad within the tumor cell. dracenpharma.com

Hematological Malignancy Models (e.g., Acute Myeloid Leukemia, Myelodysplastic Syndrome, Multiple Myeloma)

Early preclinical studies demonstrated the efficacy of DON in various murine cancer models, including leukemias. nih.gov More recent research has focused on improving the therapeutic index of DON for hematological malignancies through prodrug strategies. One such approach involves a dipeptide prodrug of DON, DRP-104 (Sirpiglenastat), which has shown excellent antiproliferative activity in a P493B lymphoma cell viability assay. acs.org Both DRP-104 and another prodrug, P11, demonstrated a dose-dependent decrease in cell proliferation after 72 hours of incubation. acs.org

Another prodrug, compound 6 , was designed to be stable in plasma but readily cleaved to DON in P493B lymphoma cells. nih.gov This prodrug exhibited a dose-dependent inhibition of cell proliferation in these lymphoma cells. nih.gov These findings underscore the potential of DON and its prodrugs in treating hematological malignancies by targeting their metabolic dependencies. researchgate.net

Diverse Solid Tumor Models (e.g., Sarcomas, Carcinomas, Lung, Mammary, Colon, Esophageal Squamous Cell Carcinoma, Hepatocellular Carcinoma)

The antitumor activity of DON has been confirmed in a wide array of solid tumor models. nih.gov Early preclinical research established that DON could inhibit the growth of various cancer cell lines in culture and prevent tumor growth while increasing survival in murine models of sarcomas and carcinomas. nih.govaacrjournals.org Specifically, DON has been found to be effective against lung, mammary, and colon cancers in animal tumor models. medcraveonline.com

In a colon cancer model, the combination of DON with lonidamine (B1675067) and orlistat (B1677487), targeting glutaminolysis, glycolysis, and fatty acid synthesis respectively, was shown to be feasible and effective. spandidos-publications.comresearchgate.net This triple combination significantly reduced tumor growth in mice. spandidos-publications.comresearchgate.net

Furthermore, a prodrug of DON, DRP-104, demonstrated robust tumor growth inhibition in multiple murine cancer models. acs.org Another prodrug, JHU-083, caused significant tumor regression in several mouse models at well-tolerated doses. acs.org

Preclinical Efficacy in Combination Regimens

Combinations with Conventional Chemotherapeutics

The efficacy of DON has been explored in combination with conventional chemotherapeutic agents. Early studies investigated the effects of combining DON with purine analogues and other antimetabolites on the growth of mouse mammary carcinomas. nih.gov More recent research has revisited this concept with modern approaches. For instance, based on prior studies that showed enhanced efficacy when glutamine amidotransferase inhibition was combined with the antimetabolite 6-mercaptopurine (B1684380) (6-MP), a combination approach for MPNST was hypothesized. researchgate.netaacrjournals.org This led to the development of Pro-905, a more efficient and well-tolerated drug that targets the purine salvage pathway, to be used in combination with the DON prodrug JHU395. aacrjournals.org

Combinations with Immunotherapeutic Agents

Combining DON with immunotherapeutic agents has shown significant promise in preclinical models. The DON prodrug DRP-104 (Sirpiglenastat) has been shown to enhance the effects of PD-1 therapy. acs.org Another DON prodrug, JHU-083, markedly increased endogenous antitumor immunity and provided robust and durable antitumor effects when combined with anti-PD-1 therapy. acs.org

In pancreatic cancer models, the combination of DON with an intratumoral immunotherapy approach (mannan-BAM, TLR ligands, and anti-CD40 antibody) resulted in complete tumor elimination in a significant percentage of animals and induced long-term immune memory. researchgate.net This suggests that DON can sensitize tumors to immunotherapy. frontiersin.org The broad inhibition of glutamine pathways by DON has been linked to immune modulation within the tumor microenvironment, which can synergize with immune checkpoint blockade. dracenpharma.com

Interactive Data Tables

Table 1: Preclinical Efficacy of 6-Diazo-5-oxonorleucine (DON) and its Prodrugs in Various Cancer Models

Cancer ModelCompoundKey Findings
Pancreatic Adenocarcinoma (Panc02)DON (in combination with immunotherapy)Complete tumor elimination in 50% of animals; significant reduction in tumor growth and prolonged survival. researchgate.net
Malignant Peripheral Nerve Sheath Tumor (MPNST)JHU395 (DON prodrug)Over 40% smaller tumor volume compared to controls. dracenpharma.com
Lymphoma (P493B)DRP-104 and P11 (DON prodrugs)Dose-dependent inhibition of cell proliferation. acs.org
Lymphoma (P493B)Prodrug 6 Dose-dependent inhibition of cell proliferation. nih.gov
Colon CancerDON (in combination with lonidamine and orlistat)Significantly decreased tumor growth. spandidos-publications.comresearchgate.net

Table 2: Preclinical Efficacy of this compound (DON) in Combination Regimens

Cancer ModelCombinationKey Findings
Mouse Mammary CarcinomaDON + Purine AnaloguesEnhanced antitumor effects. nih.gov
Malignant Peripheral Nerve Sheath Tumor (MPNST)JHU395 + Pro-905 (6-MP derivative)Proposed as an efficacious combination based on enhanced efficacy of glutamine inhibition with 6-MP. aacrjournals.org
Various Murine Cancer ModelsDRP-104 + PD-1 TherapyEnhanced antitumor benefits. acs.org
Various Murine Cancer ModelsJHU-083 + Anti-PD-1 TherapyMarkedly increased antitumor immunity and durable antitumor effects. acs.org
Pancreatic Adenocarcinoma (Panc02)DON + Immunotherapy (mannan-BAM, TLR ligands, anti-CD40 antibody)Complete tumor elimination and long-term immune memory. researchgate.net
Combinations with Other Metabolic Inhibitors

The therapeutic potential of this compound (DON) in preclinical settings has been explored not only as a monotherapy but also in combination with other metabolic inhibitors. nih.govspandidos-publications.com This strategy aims to simultaneously target multiple metabolic pathways that are crucial for cancer cell survival and proliferation, such as glycolysis and fatty acid synthesis, thereby creating a more comprehensive metabolic blockade. nih.govspandidos-publications.com The rationale behind this approach is that cancer cells exhibit metabolic plasticity, allowing them to adapt to the inhibition of a single pathway by upregulating alternative metabolic routes. nih.govresearchgate.net By combining inhibitors that target distinct metabolic dependencies, it is possible to achieve synergistic antitumor effects and potentially overcome mechanisms of resistance. nih.govnih.gov

Research has shown that combining DON, a glutaminolysis inhibitor, with inhibitors of glycolysis and fatty acid synthesis can lead to significant reductions in tumor growth in various biological models. nih.govspandidos-publications.com These combinations have been investigated in both in vitro and in vivo settings, demonstrating the feasibility and potential efficacy of a multi-targeted metabolic inhibition strategy in oncology. spandidos-publications.com

One notable combination involves the use of DON with lonidamine, an inhibitor of glycolysis, and orlistat, which targets fatty acid synthesis. spandidos-publications.com Preclinical studies have demonstrated that this triple combination is well-tolerated and effective in mouse models of colon cancer. spandidos-publications.com The simultaneous blockade of these three key metabolic pathways has been shown to significantly impede tumor progression. spandidos-publications.com

Another area of investigation involves the combination of DON with a ketogenic diet, which restricts glucose availability and forces a metabolic shift. This dietary intervention, when combined with DON, has shown promising results in preclinical models of glioblastoma. wikipedia.org

Furthermore, the development of DON prodrugs, designed to enhance tumor-specific delivery and reduce systemic toxicity, has opened new avenues for combination therapies. nih.govacs.orgresearchgate.net These prodrugs have been evaluated in combination with other cancer treatments, including immunotherapy, with encouraging preclinical results. acs.orgdracenpharma.com

Detailed Research Findings

Preclinical investigations into the combination of this compound (DON) with other metabolic inhibitors have yielded significant findings, particularly in the context of colon cancer models. A study investigating the in vivo efficacy of a triple combination therapy involving DON, lonidamine (a glycolysis inhibitor), and orlistat (a fatty acid synthesis inhibitor) in BALB/c mice with syngeneic colon cancer (CT26.WT cells) and nude mice with xenogeneic human colon cancer (SW480 cells) demonstrated notable antitumor effects. spandidos-publications.com The treatment regimen was well-tolerated, with no significant signs of toxicity observed in the mice. spandidos-publications.com

In the allogeneic mouse model, the combination treatment resulted in a significant reduction in tumor growth. spandidos-publications.com Similarly, the weight of the tumors at the end of the study was significantly lower in the treated mice compared to the control group. spandidos-publications.com These findings suggest that the simultaneous inhibition of glutaminolysis, glycolysis, and fatty acid synthesis is a feasible and effective strategy for impeding cancer progression in these preclinical models. spandidos-publications.com The synergy observed with this combination therapy in vitro at concentrations lower than those used for single-agent treatments may also occur in vivo. spandidos-publications.com

The rationale for combining these specific metabolic inhibitors stems from the understanding that cancer cells rely on interconnected metabolic pathways for their growth and survival. nih.govresearchgate.net Glycolysis and glutaminolysis are two of the most prominent metabolic hallmarks of cancer, providing the necessary building blocks for macromolecule synthesis and energy production. nih.govresearchgate.net By targeting these pathways simultaneously with lonidamine and DON, respectively, the metabolic plasticity of cancer cells can be more effectively overcome. nih.gov The addition of orlistat to inhibit de novo fatty acid synthesis further cripples the metabolic capabilities of the tumor cells. spandidos-publications.com

The table below summarizes the key findings from the preclinical study of the triple combination therapy in a colon cancer model.

Table 1: Preclinical Efficacy of Combined this compound, Lonidamine, and Orlistat in a Colon Cancer Model

Biological Model Combination Therapy Key Findings Reference
Allogeneic mouse model (BALB/c mice with CT26.WT colon cancer cells) This compound, Lonidamine, and Orlistat Significantly reduced tumor growth. spandidos-publications.com
Allogeneic mouse model (BALB/c mice with CT26.WT colon cancer cells) This compound, Lonidamine, and Orlistat Significantly decreased weight of tumors. spandidos-publications.com

Advancements in 6 Diazo 5 Oxonorleucine Delivery and Therapeutic Index Optimization

Prodrug Development Strategies for DON

The development of DON prodrugs represents a critical strategy to unlock its therapeutic potential. By modifying the parent compound, researchers aim to create inert versions that can circulate systemically with reduced toxicity and become activated preferentially at the tumor site. nih.govresearchgate.net

The primary rationale behind developing DON prodrugs is to mitigate the dose-limiting toxicities associated with the parent drug. nih.govnih.gov Many cancers exhibit a state of "glutamine addiction," making them particularly susceptible to glutamine antagonists like DON. nih.govnih.gov However, healthy tissues with high cell turnover, such as the GI tract, also have a high requirement for glutamine, leading to on-target toxicity. nih.govnih.gov Prodrugs are designed to be stable in plasma and in the GI tract, thereby reducing systemic exposure and associated side effects. nih.govresearchgate.net

The goal is to engineer these prodrugs to be activated by enzymes that are overexpressed in the tumor microenvironment, leading to a targeted release of active DON within the cancerous tissue. nih.govnih.gov This targeted delivery is intended to enhance the drug's efficacy at the tumor site while protecting healthy tissues. nih.govresearchgate.net Furthermore, prodrug design can improve the metabolic stability of DON, preventing its premature degradation and ensuring that a sufficient concentration of the active drug reaches the tumor. researchgate.netuochb.cz This strategy of preferential tumor activation has been a key focus in reviving the clinical prospects of DON. nih.govresearchgate.net

To achieve targeted delivery and enhanced stability, various chemical modifications have been explored. A prominent strategy involves the use of ester-based promoieties to mask the carboxylic acid group of DON. nih.govresearchgate.net However, simple alkyl esters of DON were found to be chemically unstable, cyclizing to form an inactive diazo-imine, which rendered them unsuitable as prodrugs. researchgate.netacs.org

A more successful approach has been the use of ε-acetylated lysine (B10760008) moieties attached to the amine group of DON. nih.govresearchgate.net This design leverages the overexpression of enzymes like histone deacetylases (HDACs) and cathepsins in tumors for sequential activation. researchgate.net The addition of lipophilic groups, such as adamantyl or tert-butyloxycarbonyl (Boc), to the α-amino group of the acetylated lysine can further enhance cell penetration and stability. nih.gov

A significant advancement in DON prodrug design is the masking of both the amine and carboxylate functionalities, creating dual moiety prodrugs. researchgate.netnih.govnih.gov This approach was found to impart sufficient chemical stability for biological testing, overcoming the instability issues seen with simple ester prodrugs. researchgate.netacs.org By protecting both reactive groups, these prodrugs can circulate in an inert form, minimizing off-target interactions and toxicity. researchgate.netnih.gov The selection of appropriate promoieties for both the amine and carboxylate groups is crucial for achieving the desired pharmacokinetic profile, including stability in plasma and preferential activation in the tumor. researchgate.netnih.gov

Several specific DON prodrugs have been developed and characterized, demonstrating the potential of this strategy.

JHU-083 : This novel, orally bioavailable prodrug of DON was created by masking both the carboxylate and amine functionalities of the parent compound. nih.govwustl.edu It was designed to increase oral bioavailability and penetrate the brain. nih.gov JHU-083 has shown efficacy in preclinical models of medulloblastoma and can reprogram immunosuppressive tumor-associated macrophages to enhance anti-tumor immunity. nih.govbmj.com

JHU395 : Another nervous system-penetrant prodrug of DON, JHU395, was designed to deliver DON preferentially to the brain, thereby reducing the gastrointestinal toxicity that has limited DON's clinical use. dracenpharma.com It has shown promise in treating malignant peripheral nerve sheath tumors by demonstrating enhanced DON delivery to these nervous system-associated tissues. dracenpharma.com

DRP-104 (Sirpiglenastat) : DRP-104 is a broad-acting glutamine antagonist prodrug of DON designed for preferential conversion to the active form within tumors. aacrjournals.orgnih.govdrugbank.com It has demonstrated significant antitumor activity as a monotherapy and in combination with checkpoint inhibitors. aacrjournals.orgnih.gov DRP-104 remodels the tumor microenvironment by affecting tumor metabolism and stimulating both innate and adaptive immune responses. aacrjournals.orgfibrofoundation.org Extensive preclinical studies have shown its stability in human plasma and GI tissues, with preferential distribution of DON to tumors. aacrjournals.org A newer generation of DON prodrugs, building on the structure of DRP-104, has been developed to improve aqueous solubility and metabolic stability. acs.org

ProdrugKey FeaturesTherapeutic Target/Indication
JHU-083 Orally bioavailable, brain-penetrant, dual moiety prodrug. nih.govwustl.eduMYC-driven medulloblastoma, urologic cancers. nih.govbmj.com
JHU395 Nervous system-penetrant, lipophilic prodrug. dracenpharma.comMalignant peripheral nerve sheath tumors. dracenpharma.com
DRP-104 (Sirpiglenastat) Preferentially activated in tumors, broad immune modulation. aacrjournals.orgnih.govAdvanced solid tumors. drugbank.comfibrofoundation.org

Preclinical studies have been instrumental in demonstrating the improved pharmacokinetic and biodistribution profiles of DON prodrugs compared to the parent compound. These studies have shown that prodrugs can achieve the desired goal of enhanced tumor exposure and selectivity.

A key success of the prodrug strategy has been the demonstration of enhanced tumor-specific exposure to DON. For example, one study reported the discovery of a DON prodrug that delivered 11-fold higher DON exposure to tumor tissue compared to GI tissues in a mouse model that mimics human metabolism. nih.govresearchgate.netnih.gov This particular prodrug also exhibited a 55-fold enhanced tumor cell-to-plasma ratio compared to DON itself. nih.govnih.gov

Similarly, the prodrug DRP-104 was found to deliver a remarkable 11-fold greater exposure of DON to tumors versus GI tissues in drug distribution studies. nih.gov This preferential delivery to the tumor, coupled with bio-inactivation in the GI tract, leads to a significant widening of the therapeutic window. aacrjournals.orgnih.gov Further studies comparing DRP-104 to JHU-083 found that DRP-104 had a more than 2.5-fold improved tumor-to-plasma ratio and a more than 3-fold improved tumor-to-GI tissue partitioning ratio. nih.gov

These findings from preclinical pharmacokinetic and biodistribution studies provide strong evidence that prodrug strategies can successfully overcome the historical limitations of DON, paving the way for its re-evaluation in clinical settings. nih.govnih.gov

ProdrugFindingModel System
Prodrug 6 11-fold higher DON exposure in tumor vs. GI tissue. nih.govresearchgate.netnih.govCarboxylesterase 1 knockout mice. nih.govnih.gov
DRP-104 11-fold greater DON exposure in tumor vs. GI tissue. nih.govMouse models of cancer. nih.gov
DRP-104 vs. JHU-083 >2.5-fold improved tumor/plasma ratio and >3-fold improved tumor/GI tissue ratio for DRP-104. nih.govMouse models of cancer. nih.gov
JHU395 Preferentially delivered DON into MPNST cells with over 5-fold higher cell-to-plasma ratio compared to DON. dracenpharma.comMPNST murine flank tumor model. dracenpharma.com

Preclinical Pharmacokinetic and Biodistribution Studies of Prodrugs

Improved Central Nervous System (CNS) Penetration

A significant challenge in treating brain malignancies is the effective delivery of therapeutic agents across the blood-brain barrier. To address this, prodrugs of DON have been engineered to improve its penetration into the central nervous system (CNS). nih.govoup.com One strategy involves masking the carboxylic acid and amino groups of DON with promoieties that increase its lipophilicity, thereby facilitating brain uptake. researchgate.net

These brain-targeted prodrugs are designed to remain inert in the systemic circulation and become activated to release DON within the brain. nih.gov For instance, a dual-moiety prodrug strategy has been employed where both the amine and carboxylate functionalities of DON are masked. researchgate.net This approach not only improves chemical stability but also enhances brain delivery. researchgate.net

In preclinical studies involving swine and non-human primates, these brain-targeted DON prodrugs have demonstrated significantly enhanced CNS-to-plasma ratios compared to the parent compound. nih.govnih.gov Specifically, one prodrug, when administered to swine, resulted in a 15-fold increase in the cerebrospinal fluid (CSF) to plasma ratio and a 9-fold enhancement in the brain-to-plasma ratio compared to an equimolar dose of DON. nih.gov In monkeys, a lead prodrug candidate achieved a 10-fold greater CSF-to-plasma ratio than DON. researchgate.net These findings underscore the potential of this prodrug approach for treating brain tumors like glioblastoma and MYC-driven medulloblastoma. oup.comresearchgate.net

Table 1: Enhanced CNS Delivery of DON Prodrugs

Species Prodrug CSF/Plasma Ratio Enhancement (vs. DON) Brain/Plasma Ratio Enhancement (vs. DON) Reference
Swine Prodrug 1 15-fold 9-fold nih.gov
Monkey 5c (methyl-POM-DON-isopropyl-ester) 10-fold Not Reported researchgate.net
Evaluation of Metabolic Stability and Bioactivation in In Vitro and In Vivo Systems

The metabolic stability and bioactivation profile of DON prodrugs are critical determinants of their efficacy and safety. Researchers have conducted extensive evaluations in both laboratory (in vitro) and living organism (in vivo) models to understand how these prodrugs are processed in the body. nih.govacs.org

In vitro studies using liver and intestinal homogenates have been instrumental in identifying prodrug candidates with desirable stability. nih.gov For example, a series of DON prodrugs were screened for their stability in swine liver and intestinal homogenates, with the most stable compounds being prioritized for further studies. nih.gov Plasma stability is another key parameter, with significant interspecies differences observed. For instance, some prodrugs that are rapidly metabolized in mouse plasma show excellent stability in human and swine plasma. nih.govresearchgate.net This highlights the importance of selecting appropriate animal models for preclinical evaluation. nih.gov

In vivo studies have confirmed the preferential activation of DON prodrugs in tumor tissues. nih.govacs.org For example, a lead prodrug, DRP-104, delivered significantly higher concentrations of DON to tumors compared to plasma and the gastrointestinal tract in mouse models. nih.gov This targeted delivery is crucial for maximizing the antitumor effect while minimizing toxicity to healthy tissues. nih.govnih.gov

Role of Carboxylesterase 1 (CES1) in Prodrug Metabolism

Carboxylesterase 1 (CES1) is a key enzyme involved in the metabolism of many ester-containing prodrugs. nih.govmdpi.com Its expression levels can vary significantly between species, which can complicate the translation of preclinical findings to humans. nih.govnih.gov Rodent plasma has high levels of CES1, while human plasma does not, leading to differences in prodrug metabolism. nih.govnih.gov

To address this, researchers have utilized CES1 knockout (CES1-/-) mice, which more closely mimic human prodrug metabolism. nih.govacs.org In these models, the de-esterification of certain DON prodrugs by CES1 in plasma is bypassed, allowing for a more accurate assessment of their pharmacokinetic profile. nih.gov Studies in CES1-/- mice have demonstrated that the primary site of metabolism for some DON prodrugs in the GI tract is likely due to the action of CES1. acs.org The use of these specialized mouse models is crucial for predicting the behavior of DON prodrugs in humans. nih.govacs.org

Table 2: Metabolic Stability of DON Prodrug 6

System Stability Key Finding Reference
Human Plasma Stable Minimal release of DON. researchgate.net
Swine Liver Homogenate Stable >50% remaining at 1 hour. nih.gov
Swine Intestinal Homogenate Stable >50% remaining at 1 hour. nih.gov
P493B Lymphoma Cells Readily Cleaved Biotransformed to DON, with a 55-fold enhanced tumor cell-to-plasma ratio compared to DON. nih.govresearchgate.net
CES1-/- Mice Preferential Tumor Activation 11-fold higher DON exposure in tumor vs. GI tissues. nih.govresearchgate.net

Prodrug Activation Mechanisms within the Tumor Microenvironment

A key strategy for improving the therapeutic index of DON is to design prodrugs that are selectively activated within the tumor microenvironment. nih.govnih.gov This approach takes advantage of the unique biochemical characteristics of tumors, such as the overexpression of certain enzymes. nih.govthno.org

Tumor-Enriched Enzyme Activation (e.g., Histone Deacetylases, Cathepsin L)

Researchers have developed DON prodrugs that are designed to be cleaved by enzymes that are abundant in tumors, such as histone deacetylases (HDACs) and cathepsin L. nih.govnih.govthno.org This strategy is based on the principle that the prodrug will remain inactive in normal tissues and only release the active DON molecule in the presence of these tumor-enriched enzymes. nih.govthno.org

One such approach involves attaching a promoiety containing an ε-acetylated lysine to DON. nih.gov The hypothesis is that this promoiety will be sequentially cleaved by HDACs and then cathepsin L, both of which are often overexpressed in cancer cells. nih.govthno.org In vitro studies using recombinant human enzymes have shown that a lead prodrug was metabolized more rapidly in the presence of cathepsin L compared to cathepsin B. researchgate.net Interestingly, the prodrug was relatively stable in the presence of HDAC2, suggesting that deacetylation may not be the rate-limiting step in its activation. nih.gov These findings indicate that tumor cell-enriched proteases like cathepsin L play a significant role in the bioactivation of these prodrugs. nih.gov This targeted activation mechanism contributes to a greater than 50-fold enhancement in the tumor cell to plasma ratio for some prodrugs when compared directly with DON. nih.gov

Table 3: Enzyme-Mediated Activation of DON Prodrug 6

Enzyme % Remaining after 3h Incubation Implication Reference
Cathepsin L 36% Faster metabolism, indicating a role in prodrug activation. researchgate.net
Cathepsin B 64% Slower metabolism compared to Cathepsin L. researchgate.net
Cathepsin B and L (mixture) 9% Nearly complete metabolism, suggesting synergistic or additive effects. researchgate.net
HDAC2 >95% Relative stability, suggesting deacetylation is not the rate-limiting step. nih.gov

Mechanisms of Biological Resistance to 6 Diazo 5 Oxonorleucine

Tumor Cell Metabolic Adaptation and Evasion Strategies

Tumor cells exhibit remarkable adaptability in their metabolic networks, enabling them to resist therapies that target a single metabolic pathway. nih.gov In the context of DON, which broadly inhibits glutamine-utilizing enzymes, tumor cells can employ several adaptive strategies to survive. nih.govaacrjournals.org

One key adaptation involves altering nutrient uptake and utilization. nih.gov For instance, when glutamine metabolism is inhibited, cancer cells may increase their uptake and utilization of other nutrients to compensate. mdpi.com Some studies suggest a link between glutamine and glucose metabolism, where inhibiting glutamine metabolism can lead to a decrease in glucose metabolism in cancer cells. mdpi.com This metabolic reprogramming allows tumor cells to maintain the necessary supply of energy and biosynthetic precursors for proliferation and survival.

Furthermore, cancer cells can become "addicted" to glutamine for the synthesis of nucleic acids, proteins, and for energy production through the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org DON's mechanism of action involves irreversible inhibition of multiple glutamine-utilizing enzymes, including glutaminase (B10826351) and glutamine amidotransferases, which are critical for these processes. nih.govaacrjournals.org However, the inherent metabolic plasticity of tumors means that they can potentially find alternative pathways to generate these essential molecules, thus circumventing the effects of DON. nih.gov

The development of resistance to more selective glutaminase inhibitors like CB-839 highlights the capacity of tumor cells to adapt. nih.gov Because DON has a broader inhibitory profile, it may be more difficult for tumor cells to develop resistance compared to highly selective inhibitors. nih.govaacrjournals.org

Identification of Glutamine-Independent Mechanisms of Resistance

While many resistance mechanisms are linked to metabolic adaptations centered around glutamine, evidence also points to the existence of glutamine-independent resistance pathways.

Research on a DON-resistant P388 leukemia cell line revealed that altered drug transport was likely not the primary mechanism of resistance. nih.gov This particular resistant cell line showed similar DON transport characteristics to its DON-sensitive parent line, suggesting that resistance arose from intracellular mechanisms rather than reduced drug uptake. nih.gov

Intriguingly, studies on DON-resistant MYC-driven medulloblastoma have shown that these tumors remain sensitive to glutaminase inhibitors. researchgate.netaacrjournals.org This suggests that even in the face of resistance to a broad glutamine antagonist like DON, the tumors can still be dependent on the activity of glutaminase. aacrjournals.org This finding points towards a possible glutaminase-independent mechanism of resistance to DON, where the cells have adapted to bypass the specific targets of DON while still relying on the conversion of glutamine to glutamate (B1630785). aacrjournals.org The exact nature of this glutamine-independent resistance is still under investigation but underscores the complexity of tumor cell responses to metabolic inhibitors. aacrjournals.org

Influence of the Tumor Microenvironment and Stromal Cells on Resistance Development

The tumor microenvironment (TME) plays a significant role in the development of therapeutic resistance. scispace.com The interplay between cancer cells, immune cells, and non-transformed stromal cells can significantly affect nutrient availability and the efficacy of metabolic inhibitors. researchgate.net

Stromal cells within the TME can contribute to resistance to glutamine antagonists by producing and supplying nutrients to the tumor cells. nih.gov For example, it has been shown that cells in the microenvironment of several tumor types can upregulate glutamine production, thereby creating a glutamine-rich niche that helps tumor cells evade the effects of glutaminase inhibition. nih.gov This external supply of glutamine can effectively compete with DON, reducing its inhibitory efficacy.

Furthermore, bone marrow stromal cells have been observed to sustain the proliferation of leukemic cells by providing them with substrates necessary for pyrimidine (B1678525) synthesis. researchgate.net This highlights a direct mechanism by which the TME can support cancer cell survival and proliferation in the presence of metabolic therapies. The complex interactions within the TME can thus create a protective environment that fosters resistance to agents like DON. scispace.com

Analysis of Cross-Resistance and Sensitivity to Other Glutamine Metabolic Inhibitors (e.g., Compound 968, Acivicin)

The study of cross-resistance patterns provides valuable insights into the mechanisms of drug action and resistance. Research has shown that there can be distinct resistance profiles among different glutamine antagonists.

For instance, an Acivicin-resistant subline of P388 cells, which demonstrated negligible uptake of Acivicin, still exhibited efficient transport of DON. nih.gov This suggests that the mechanisms of resistance to these two glutamine antimetabolites can be different, with altered drug transport being a key factor in Acivicin resistance in this model, but not for DON. nih.gov

In another study, DON-resistant xenograft-derived cell lines from MYC-driven medulloblastoma were found to be sensitive to treatment with the glutaminase inhibitor Compound 968 and another glutamine analog, Acivicin. aacrjournals.org Treatment with Compound 968 and Acivicin significantly decreased the growth of these DON-resistant cells. aacrjournals.org This lack of cross-resistance indicates that the mechanism of resistance to DON in these cells is specific and does not confer resistance to all glutamine metabolism inhibitors. It also suggests that sequential or combination therapy with different classes of glutamine antagonists could be a viable strategy to overcome resistance.

The table below summarizes the cross-resistance and sensitivity findings from a study on DON-resistant medulloblastoma cell lines.

Cell Line TypeSensitivity to DONSensitivity to Compound 968Sensitivity to Acivicin
DON-Resistant XenograftResistantSensitiveSensitive

This table is based on findings indicating that DON-resistant medulloblastoma cell lines showed decreased growth when treated with Compound 968 and Acivicin. aacrjournals.org

Broader Biological Activities and Research Applications of 6 Diazo 5 Oxonorleucine

Antibacterial Activity

6-Diazo-5-oxonorleucine is recognized for its antibacterial properties. abmole.comselleckchem.comselleckchem.com As a glutamine antagonist, DON interferes with essential metabolic pathways in bacteria that are dependent on glutamine, thereby inhibiting their growth. wiley.com This includes pathways such as purine (B94841), pyrimidine (B1678525), and amino acid synthesis. wiley.com

Recent research has also highlighted the dual immunomodulatory and antibacterial activities of glutamine metabolism inhibition in the context of Mycobacterium tuberculosis. nih.govfrontiersin.org Studies using a prodrug of DON, JHU083, have shown that inhibiting glutamine metabolism can lead to a reduction in the bacterial burden in the lungs and improve survival in mouse models of tuberculosis. frontiersin.org The mechanism involves enhancing the antimycobacterial activity of macrophages and promoting host-protective metabolic pathways. frontiersin.org

Antiviral Activity

The antiviral effects of this compound have been observed against several viruses, including human parainfluenza virus type 2 (HPIV-2), mumps, and vesicular stomatitis virus. microbiologyresearch.org Research has shown that DON can suppress the growth of these viruses in various cell types without significant toxicity to the host cells or inhibition of their macromolecular synthesis. microbiologyresearch.org

In the case of HPIV-2, DON appears to act at a relatively early stage of viral replication. microbiologyresearch.org It has been observed to significantly decrease the production of viral glycoproteins, such as HN and F proteins, while having a lesser effect on the levels of NP, P, and M proteins. microbiologyresearch.org This suggests that a primary antiviral mechanism of DON is the inhibition of viral glycoprotein (B1211001) synthesis, which in turn hinders the secondary transcription of viral RNA. microbiologyresearch.org

Furthermore, studies on Herpes Simplex Virus 1 (HSV-1) have indicated that DON, by inhibiting O-GlcNAcylation, can impair the effective removal of the virus in mice. scispace.com This resulted in increased viral retention and more severe tissue damage, highlighting the role of glutamine metabolism in the innate immune response to viral infections. scispace.com

Analgesic Effects and Underlying Mechanisms

This compound has demonstrated notable analgesic properties, primarily through its role as a glutaminase (B10826351) inhibitor. selleckchem.comselleckchem.comnih.govnih.gov Glutaminase is a key enzyme responsible for the production of glutamate (B1630785), an excitatory neurotransmitter heavily involved in pain signaling. nih.govnih.govmedcraveonline.com

Primary sensory neurons release glutamate at their peripheral and spinal terminals during the transmission of pain signals (nociception). nih.govmedcraveonline.com In inflammatory and post-surgical pain models, there is an observed increase in the levels of glutaminase in the dorsal root ganglion, leading to heightened glutamate synthesis and release. nih.govmedcraveonline.com This elevated glutamate contributes to the enhanced pain sensitivity, known as hyperalgesia and allodynia, characteristic of tissue injury and inflammation. nih.gov

By inhibiting glutaminase, DON reduces the production of glutamate in these sensory nerve terminals. nih.govnih.gov This modulation of glutamate levels is a key mechanism behind its analgesic effects, offering a potential therapeutic strategy for pain management. nih.govmedcraveonline.com Studies have shown that a single application of DON can produce long-lasting pain relief in animal models of arthritis and post-incisional pain. nih.govnih.govglpbio.com

Research in a rat surgical incision model has provided detailed insights into how DON affects key proteins involved in glutamate signaling. Following a surgical incision, there is a significant increase in the immunoreactivity of both glutaminase (GLS) and vesicular glutamate transporter 2 (VGluT2) in the nerve fibers of the skin. nih.gov VGluT2 is responsible for packaging glutamate into synaptic vesicles for release. nih.govmedcraveonline.com

The application of DON in this model led to a marked attenuation of these increases. Specifically, 64 hours post-incision, VGluT2 immunoreactivity was elevated by approximately 19% and was subsequently reduced by about 5.4% after DON administration. nih.gov During the same period, GLS immunoreactivity in dermal nerve fibers, which had increased by 52%, was attenuated by approximately 27.9% following DON treatment. nih.gov Furthermore, glutamate immunoreactivity in epidermal nerve fibers, which rose by 35% after the incision, was reduced by about 23% after DON application. nih.gov These findings demonstrate DON's ability to counteract the upregulation of key components of the glutamatergic system in response to painful stimuli.

Table 1: Effect of DON on Protein Immunoreactivity in a Post-Incisional Pain Model

ProteinChange Post-IncisionAttenuation by DON
Vesicular Glutamate Transporter 2 (VGluT2)~19% increase~5.4% reduction
Glutaminase (GLS)52% increase~27.9% reduction
Glutamate35% increase~23% reduction

Modulation of Glutamate Levels in Nociceptive Signaling Pathways

Immunomodulatory Effects (e.g., Reprogramming of Tumor-Associated Macrophages)

The inhibition of glutamine metabolism by this compound has significant immunomodulatory effects, particularly within the tumor microenvironment. nih.govmedchemexpress.comfrontiersin.org Glutamine is a crucial nutrient for immune cells, and its metabolism influences their proliferation, differentiation, and function. frontiersin.orgfrontiersin.org

In the context of cancer, high glutamine metabolism is often associated with an immunosuppressive tumor microenvironment, characterized by an abundance of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), and the inhibition of effector T cells. nih.gov A prodrug of DON, JHU083, has been shown to reprogram tumor-associated macrophages (TAMs) towards a pro-inflammatory, host-protective phenotype. nih.govfrontiersin.org

Studies have demonstrated that inhibiting glutamine metabolism can reduce the frequency of immunosuppressive myeloid cells and enhance the anti-tumor activity of effector T cells. nih.gov In murine cancer models, JHU083 administration led to a metabolic reprogramming of T-cells, increasing the frequency of long-lived, activated effector T-cells. nih.gov Furthermore, DON treatment has been shown to decrease hyaluronan and collagen in the tumor microenvironment, leading to extensive remodeling of the extracellular matrix and increased infiltration of CD8+ T-cells. medchemexpress.com

Utilization as a Biochemical Research Tool Compound for Metabolic Pathway Studies

This compound's potent and broad-acting nature as a glutamine antagonist makes it an invaluable tool for biochemical research, particularly in the study of metabolic pathways. wiley.comchemimpex.compubcompare.ai As an analog of glutamine, DON serves as a selective, mechanism-based inactivator of a variety of glutamine-utilizing enzymes. wiley.comglpbio.com

These enzymes are critical components of several major metabolic pathways, including the synthesis of purines, pyrimidines, and amino acids, as well as the production of coenzymes for the electron transport chain. wiley.com By inhibiting these enzymes, researchers can investigate the roles of specific metabolic pathways in various cellular processes and disease states. chemimpex.compubcompare.ai

DON is frequently employed in enzyme inhibition studies to elucidate the function of enzymes involved in amino acid metabolism. chemimpex.com It is also used in biochemical screening and molecular biology investigations to understand complex metabolic transformations and enzymatic regulation mechanisms. pubcompare.ai This utility extends to neuropharmacological research, where it is used to investigate effects on neurotransmitter systems. chemimpex.com

Analytical Methodologies for 6 Diazo 5 Oxonorleucine and Its Metabolites

Quantitative Bioanalytical Techniques

A range of methods have been established for the precise measurement of DON in biological samples, each with its own advantages and applications.

High-Performance Liquid Chromatography (HPLC) with Absorbance Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of DON. The compound's chemical structure, which includes a diazo group, imparts a distinct ultraviolet (UV) absorbance profile that facilitates its detection. Specifically, in a phosphate (B84403) buffer at pH 7, DON exhibits UV absorption maxima at 274 nm and 244 nm. wikipedia.org This property allows for sensitive and specific detection using UV absorbance detectors following chromatographic separation.

In pediatric clinical trials, a rapid-sampling HPLC procedure was utilized to measure DON concentrations in plasma. nih.gov This method proved effective for pharmacokinetic analysis, allowing for the determination of key parameters such as plasma half-life, total body clearance, and volume of distribution. nih.gov The purity of DON used in research and for the synthesis of prodrugs is also routinely confirmed by HPLC, with purities of ≥98% and ≥99% being reported. sigmaaldrich.comchemimpex.com Furthermore, Thermo Scientific Accela ultra-HPLC (UHPLC) systems have been employed for the bioanalysis of DON and its prodrugs in metabolic stability studies. nih.gov

Application of Radioisotope Labeling for Pharmacokinetic and Biodistribution Studies

Radioisotope labeling is a powerful tool for tracing the fate of a drug in a biological system. In the context of DON research, uniformly-labeled ¹³C-glutamine has been used as a tracer to investigate the metabolic pathways affected by DON. jhu.edu By tracking the incorporation of the ¹³C label into various metabolites using techniques like ¹³C-nuclear magnetic resonance, researchers can elucidate how DON perturbs glutamine-dependent metabolic processes. jhu.edu This approach has been instrumental in confirming that glutamine serves as an alternative energy source in certain tumor cells under specific conditions. jhu.edu

Microbiological Assay Methods

Before the widespread availability of modern chromatographic techniques, microbiological assays were employed to measure DON concentrations. These assays rely on the principle that DON inhibits the growth of certain microorganisms that require glutamine for their proliferation. The extent of growth inhibition is proportional to the concentration of DON present in the sample. Early clinical studies utilized an indirect microbiological assay to determine peak plasma concentrations of DON. aacrjournals.org While these methods are generally less specific and have lower throughput compared to HPLC, they provided valuable early insights into the pharmacokinetics of DON. aacrjournals.org

Methods for Detecting Prodrug Conversion and Active Compound Quantification in Biological Samples

The development of prodrugs of DON has necessitated the development of analytical methods capable of simultaneously quantifying the inactive prodrug and the active parent compound, DON, in various biological matrices. This is essential for evaluating the efficiency of prodrug conversion at the target site versus off-target tissues.

Liquid chromatography-mass spectrometry (LC-MS) is the predominant technique for these studies. dracenpharma.com For instance, in studies involving the DON prodrug JHU395, LC-MS was used to quantitatively measure both the prodrug and the released DON in tumor and plasma samples. dracenpharma.com This allowed for the demonstration of preferential delivery of DON to the tumor. dracenpharma.com Similarly, for the prodrug DRP-104 and its successor P11, both intact prodrug and the released DON were measured in human plasma and tumor cells to assess the tumor cell to plasma partitioning ratio. acs.org

Metabolite identification studies, often referred to as MET ID, are also crucial. These studies utilize techniques like LC-MS to identify the metabolic products of the prodrugs. acs.org For example, MET ID studies revealed that the DRP-104 prodrug is metabolized to a charged, inactive metabolite, M1, through the metabolism of its isopropyl ester. acs.org

In vitro screening platforms are often used to assess the metabolic stability of DON prodrugs in various biological environments, such as plasma, liver, and intestinal homogenates. nih.gov These studies typically involve incubating the prodrug with the biological matrix and then analyzing the samples at different time points using UHPLC or LC-MS to quantify the remaining prodrug and the formation of DON. nih.gov This approach helps in selecting prodrug candidates that are stable in circulation and in tissues associated with toxicity, but are readily converted to DON in the target tumor cells. nih.gov

Table of Research Findings on Prodrug Conversion and Quantification

ProdrugAnalytical MethodKey FindingReference
6 UHPLCShowed stability in plasma, liver, and intestinal homogenates but was readily cleaved to DON in P493B lymphoma cells. nih.gov
JHU395 LC-MSDelivered DON to tumor at twice the plasma level 30 minutes after oral administration. dracenpharma.com
DRP-104 LC-MSMetabolized to an inactive M1 metabolite via metabolism of the isopropyl ester. acs.org
P11 LC-MSEvaluated for plasma and GI stability in a pharmacokinetic study in CES1-/- mice. acs.org

Future Research Directions and Unanswered Questions in Don Chemical Biology

Elucidation of Undescribed Target Enzyme Kinetics and Inhibition Profiles

DON is known to be a broad-spectrum inhibitor of glutamine-utilizing enzymes. nih.gov It functions as a mechanism-based inactivator, first binding competitively to the glutamine active site and then forming an irreversible covalent adduct. nih.gov While the kinetics of inhibition and inactivation have been described for several of DON's target enzymes, a comprehensive understanding across all its targets is still lacking. aacrjournals.orgnih.gov Future research should focus on systematically characterizing the kinetic parameters (K_i, k_inact) of DON for a wider range of glutamine-dependent enzymes. This will provide a more complete picture of its mechanism of action and inform the design of more selective inhibitors.

For instance, while DON is known to inhibit glutaminase (B10826351), glutamine amidotransferases involved in purine (B94841) and pyrimidine (B1678525) synthesis, coenzyme synthesis, amino acid synthesis, and hexosamine production, the specific kinetics for many of these interactions remain to be fully elucidated. aacrjournals.orgnih.gov A deeper understanding of these profiles will be crucial for predicting both the therapeutic effects and potential off-target toxicities of DON and its derivatives.

Discovery and Characterization of Novel Enzyme Inactivation Mechanisms by DON

Recent studies have revealed that DON's mechanism of inactivation can vary between different enzymes. A notable example is its interaction with human gamma-glutamyl transpeptidase 1 (hGGT1). nih.govwiley.com Structural and kinetic analyses have shown that DON inactivates hGGT1 through a novel mechanism that differs from its action on other glutamine-metabolizing enzymes. nih.govwiley.com

In the case of hGGT1, a cleaved product of DON forms two covalent bonds with the enzyme, creating a stable six-membered ring within the active site. nih.govnih.gov This discovery highlights the possibility that other, as-yet-undiscovered inactivation mechanisms may exist for other DON target enzymes. Future research should employ structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to investigate the covalent adducts formed between DON and its various targets. Uncovering these novel mechanisms will provide critical insights for the rational design of next-generation glutamine antagonists with improved specificity. wiley.com

Development of Advanced Prodrug Designs for Highly Specific Organ or Tissue Targeting

A major hurdle in the clinical application of DON has been its dose-limiting toxicities, particularly to the gastrointestinal (GI) tract, which is highly dependent on glutamine. nih.govissx.org To address this, significant efforts have been directed towards developing prodrugs that can deliver DON preferentially to target tissues, such as tumors or the central nervous system (CNS), while minimizing systemic exposure. nih.govaacrjournals.orgnih.gov

These strategies often involve masking the amine and carboxylate functionalities of DON with promoieties that are cleaved by enzymes enriched in the target tissue. nih.govissx.orgdrugtargetreview.com For example, prodrugs have been designed to be activated by tumor-enriched enzymes like proteases and esterases. issx.org One promising prodrug, DRP-104, has demonstrated preferential bioactivation in tumors and bio-inactivation in GI tissues, leading to a significantly improved therapeutic window in preclinical models and is currently in clinical trials. issx.orgdrugtargetreview.com

Another area of focus has been the development of brain-targeted DON prodrugs to treat malignancies like glioblastoma. aacrjournals.orgacs.org These prodrugs are designed to cross the blood-brain barrier and release DON within the CNS. aacrjournals.orgresearchgate.net One such compound achieved a 10-fold enhanced cerebrospinal fluid to plasma ratio compared to DON in monkeys. acs.org

Future research in this area should focus on:

Discovering novel tumor- or organ-specific enzymes that can be exploited for more precise prodrug activation.

Optimizing the chemical linkers and promoieties to fine-tune the release kinetics and improve stability. acs.org

Developing prodrugs that can overcome multidrug resistance mechanisms.

The table below summarizes some of the key DON prodrugs and their targeted applications.

ProdrugTarget Tissue/OrganDesign StrategyKey Findings
DRP-104 TumorsDual promoieties cleaved by tumor-enriched esterases and proteases. issx.orgdrugtargetreview.com11-fold higher DON delivery to tumor vs. GI tract; currently in clinical trials. issx.org
Substituted Acetylated Lysine (B10760008) Prodrugs TumorsTargeting tumor-enriched proteases like HDAC and CTSL. nih.govA lead compound showed a 55-fold enhanced tumor cell-to-plasma ratio versus DON. nih.govresearchgate.net
Methyl-POM-DON-isopropyl-ester Brain (CNS)Masking both amine and carboxylate groups to enhance stability and CNS penetration. acs.orgAchieved a 10-fold enhanced cerebrospinal fluid to plasma ratio versus DON in monkeys. acs.org

Comprehensive Characterization of Molecular and Cellular Pathways Underlying DON Resistance

As with any therapeutic agent, the development of resistance is a significant concern for DON-based therapies. While DON's broad mechanism of inhibiting multiple glutamine-utilizing enzymes may make it more difficult for cancer cells to develop resistance compared to more selective inhibitors, it is not insurmountable. aacrjournals.org

Potential mechanisms of resistance to DON could include:

Upregulation of drug efflux pumps: Actively transporting DON out of the cell. mdpi.com

Alterations in drug targets: Mutations in the target enzymes that prevent DON binding or inactivation. mdpi.com

Metabolic reprogramming: Cancer cells may adapt their metabolic pathways to bypass the need for glutamine or find alternative nutrient sources. nih.gov For example, it has been shown that cells in the tumor microenvironment can upregulate glutamine production, potentially compensating for the effects of glutamine antagonists. nih.gov

Intrinsic resistance: Some tumors may have inherent characteristics that make them less susceptible to glutamine antagonism. frontiersin.org

Future research must focus on comprehensively identifying and characterizing the molecular and cellular pathways that contribute to both intrinsic and acquired resistance to DON. This will involve using techniques such as genomic and transcriptomic profiling of resistant cell lines and patient samples. Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies.

Integration of DON-based Therapies with Emerging Therapeutic Modalities

The future of DON-based therapies likely lies in their integration with other treatment modalities to enhance efficacy and overcome resistance. nih.gov Combining DON with other agents can create synthetic lethalities, where the combination is more effective than the sum of its parts. nih.govtufts.edu

Potential combination strategies include:

Targeted Therapies: Combining DON with inhibitors of other key signaling pathways in cancer, such as the ERK signaling pathway. nyulangone.org One study showed that combining a DON prodrug with a trametinib, an ERK inhibitor, improved survival in pancreatic cancer models. nyulangone.org

Immunotherapy: There is a growing interest in combining metabolic inhibitors with immunotherapies like checkpoint inhibitors. nih.gov The metabolic stress induced by DON could potentially enhance the immunogenicity of tumors, making them more susceptible to immune-based attacks.

Dietary Interventions: A study in mice with glioblastoma showed that combining DON with a calorie-restricted ketogenic diet killed tumor cells and improved survival. wikipedia.org

Future clinical trials should be designed to rationally evaluate these combination therapies, incorporating biomarkers to select patients who are most likely to benefit. nih.gov

Identification and Validation of Biomarkers for Predicting Response to Glutamine Antagonism

To maximize the therapeutic benefit of DON and its prodrugs, it is essential to identify and validate biomarkers that can predict which patients are most likely to respond to treatment. nih.govesmo.org This will allow for more personalized and effective therapeutic strategies.

Potential predictive biomarkers could include:

Genetic Markers: Mutations or amplifications in genes that regulate glutamine metabolism, such as MYC, could indicate a state of "glutamine addiction" and predict sensitivity to DON. aacrjournals.orgnih.gov

Metabolic Markers: Measuring the levels of glutamine and other key metabolites in tumors could provide a direct assessment of their dependence on glutamine.

Protein Expression: The expression levels of DON's target enzymes or specific drug transporters could correlate with treatment response. bohrium.com

Imaging Biomarkers: Non-invasive imaging techniques that can visualize glutamine uptake and metabolism in tumors could be powerful tools for patient selection. nih.gov

Developing robust and clinically applicable biomarkers will require a concerted effort, integrating data from preclinical models and clinical trials. rogelcancercenter.orgcancernetwork.com The identification of reliable predictive biomarkers will be a critical step towards the successful clinical implementation of DON-based therapies. bohrium.comnih.gov

Q & A

Basic Question: What is the primary biochemical mechanism of 6-Diazo-5-oxonorleucine (DON) in inhibiting glutamine-dependent enzymes?

Methodological Answer:
DON acts as a glutamine analogue, competitively inhibiting glutamine amidotransferases by mimicking the substrate's structure. Its diazo group forms irreversible covalent bonds with the active-site cysteine residues of enzymes like glutaminase (GLS1), blocking glutamine hydrolysis. To validate this, researchers use in vitro enzyme assays with purified GLS1, monitoring NADH production (via coupled reactions) or HPLC-based quantification of glutamate release . Controls should include glutamine-only reactions and rescue experiments with excess glutamine to confirm competitive inhibition .

Basic Question: How should experimental designs account for DON’s off-target effects in metabolic studies?

Methodological Answer:
DON’s broad inhibition of glutamine-dependent enzymes (e.g., carbamoyl phosphate synthetase, asparagine synthetase) necessitates rigorous controls. Use isotopic tracing (e.g., ¹³C-glutamine) to map metabolic flux changes in treated vs. untreated cells. Pair this with RNA-seq or proteomics to identify compensatory pathways. Dose-response curves (0.1–10 µM) are critical to distinguish primary targets from secondary effects. Include parallel experiments with selective inhibitors (e.g., BPTES for GLS1) to isolate DON-specific outcomes .

Advanced Question: How can researchers resolve contradictions in DON’s efficacy across different cancer models?

Methodological Answer:
Discrepancies arise from tumor-specific metabolic dependencies (e.g., glutaminase vs. hexosamine pathway dominance). To address this:

Perform metabolomic profiling (LC-MS/GC-MS) of treated models to quantify pathway-specific suppression (e.g., UDP-GlcNAc levels for hexosamine inhibition).

Use CRISPR-Cas9 knockout models (e.g., GLS1-deficient cells) to test if DON’s effects persist.

Correlate findings with transcriptomic data (e.g., TCGA) to identify biomarkers (e.g., high glutamine synthetase expression predicts resistance) .

Advanced Question: What methodologies are optimal for studying DON’s structural interactions with glutaminase isoforms (KGA vs. GAC)?

Methodological Answer:
Use X-ray crystallography or cryo-EM to resolve DON-bound structures of KGA and GAC isoforms. Pair this with molecular dynamics simulations to compare binding affinities and active-site conformational changes. Validate functional differences using isoform-specific siRNA knockdowns in glutamine-addicted cell lines (e.g., triple-negative breast cancer). Measure ammonia production (via glutamate dehydrogenase-coupled assays) to quantify isoform-specific inhibition .

Advanced Question: How can DON be leveraged to study metabolic crosstalk between glycolysis and glutaminolysis?

Methodological Answer:
Combine DON treatment with 2-deoxyglucose (glycolysis inhibitor) in Seahorse extracellular flux assays to measure compensatory metabolic shifts. Use ¹³C-glucose and ¹³C-glutamine dual-tracer experiments to quantify contributions to TCA cycle intermediates. Integrate these with RNAi silencing of key transporters (e.g., SLC1A5 for glutamine uptake) to dissect pathway redundancy .

Advanced Question: What computational approaches predict DON’s efficacy in non-cancer contexts (e.g., infectious diseases)?

Methodological Answer:
Leverage genome-scale metabolic models (GEMs) of pathogens (e.g., Plasmodium falciparum) to simulate glutamine dependency. Validate predictions with in vitro growth assays under glutamine-limited conditions. For in vivo relevance, use murine infection models treated with DON (5–20 mg/kg) and monitor parasite load via qPCR or microscopy. Cross-reference with proteomic data to identify DON-targeted pathways (e.g., purine synthesis) .

Advanced Question: How do researchers address DON’s poor pharmacokinetics in preclinical studies?

Methodological Answer:
Optimize formulations using nanoparticle encapsulation (e.g., PEGylated liposomes) to enhance bioavailability. Monitor plasma half-life via LC-MS/MS in murine models. For tissue-specific delivery, employ tumor-targeting ligands (e.g., folate conjugates). Compare efficacy and toxicity profiles (e.g., weight loss, liver enzymes) against free DON .

Basic Question: What are best practices for validating DON’s role in inhibiting hexosamine biosynthesis?

Methodological Answer:
Quantify UDP-GlcNAc levels (HPLC or mass spectrometry) in treated cells. Use lectin-based assays (e.g., wheat germ agglutinin) to measure O-GlcNAcylation changes. Combine with RNAi targeting GFAT1 (rate-limiting enzyme) to confirm pathway specificity. Include DON + glucosamine rescue experiments to reverse inhibition .

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